2-(6-Chloro-5-cyanopyridin-2-yl)acetic acid
Description
2-(6-Chloro-5-cyanopyridin-2-yl)acetic acid is a pyridine derivative featuring a chloro substituent at position 6, a cyano group at position 5, and an acetic acid moiety at position 2 of the pyridine ring.
Properties
Molecular Formula |
C8H5ClN2O2 |
|---|---|
Molecular Weight |
196.59 g/mol |
IUPAC Name |
2-(6-chloro-5-cyanopyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H5ClN2O2/c9-8-5(4-10)1-2-6(11-8)3-7(12)13/h1-2H,3H2,(H,12,13) |
InChI Key |
QRKAKXILYUJIFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1CC(=O)O)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-5-cyanopyridin-2-yl)acetic acid typically involves the reaction of 6-chloro-5-cyanopyridine with a suitable acetic acid derivative under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, with optimizations for yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-5-cyanopyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
2-(6-Chloro-5-cyanopyridin-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Medicine: Research into potential pharmaceutical applications, such as drug development for specific diseases.
Industry: Utilized in the production of agrochemicals and other specialized chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-5-cyanopyridin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyano groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyridine-Acetic Acid Derivatives
*Calculated based on assumed formula C₈H₅ClN₂O₂.
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The chloro and cyano groups in the target compound enhance the electron-deficient nature of the pyridine ring compared to methyl-substituted analogs (e.g., 2-(6-methylpyridin-3-yl)acetic acid). This may increase the acidity of the acetic acid group (pKa ~2–3) compared to methylated derivatives (pKa ~4–5) .
Solubility and Bioavailability: The acetic acid moiety improves aqueous solubility, a feature shared across all analogs. However, the cyano group in the target compound may reduce solubility in nonpolar solvents compared to methyl or ethoxycarbonyl substituents .
Synthetic Flexibility: The ethoxycarbonyl and amino groups in the sulfanyl-containing analog suggest utility as intermediates for further functionalization, whereas the target compound’s chloro and cyano groups may favor nucleophilic aromatic substitution or cross-coupling reactions.
Computational and Experimental Insights
While direct experimental data for this compound are absent in the evidence, computational methods such as density-functional theory (DFT) (e.g., Becke’s hybrid functionals ) and correlation-energy models (e.g., Colle-Salvetti ) could predict its electronic properties, reactivity, and stability. For example:
- Charge Distribution : The electron-withdrawing Cl and CN groups likely polarize the pyridine ring, increasing the electrophilicity of position 2 (acetic acid attachment site).
- Thermochemical Stability : DFT-based atomization energy calculations (average deviation ±2.4 kcal/mol ) could estimate its thermodynamic stability relative to analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
